

Application Note: Streamlined Synthesis of Fluorescent Probes Using Azido-PEG4-PFP Ester

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Compound of Interest

Compound Name: Azido-PEG4-PFP ester

Cat. No.: B605859

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise labeling of biomolecules with fluorescent reporters is fundamental to understanding complex biological processes. **Azido-PEG4-PFP ester** is a heterobifunctional crosslinker designed to facilitate a robust, two-step strategy for creating custom fluorescent probes. This linker features three key components:

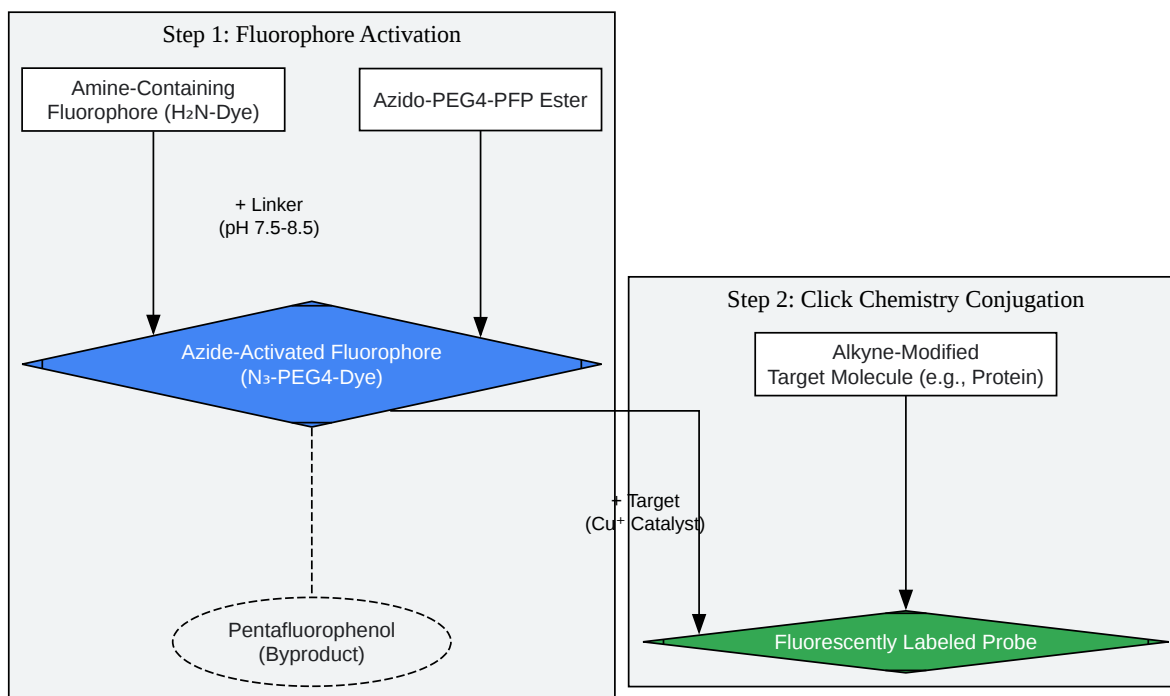
- An Azide (N_3) group for highly specific "click chemistry" reactions with alkyne-modified molecules.^{[1][2]}
- A Pentafluorophenyl (PFP) ester, a highly reactive group that efficiently forms stable amide bonds with primary and secondary amines.^{[3][4]} PFP esters offer superior stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.^{[3][5][6]}
- A hydrophilic tetraethylene glycol (PEG4) spacer that enhances the water solubility of the final conjugate, reduces potential steric hindrance, and minimizes non-specific interactions.^{[2][7]}

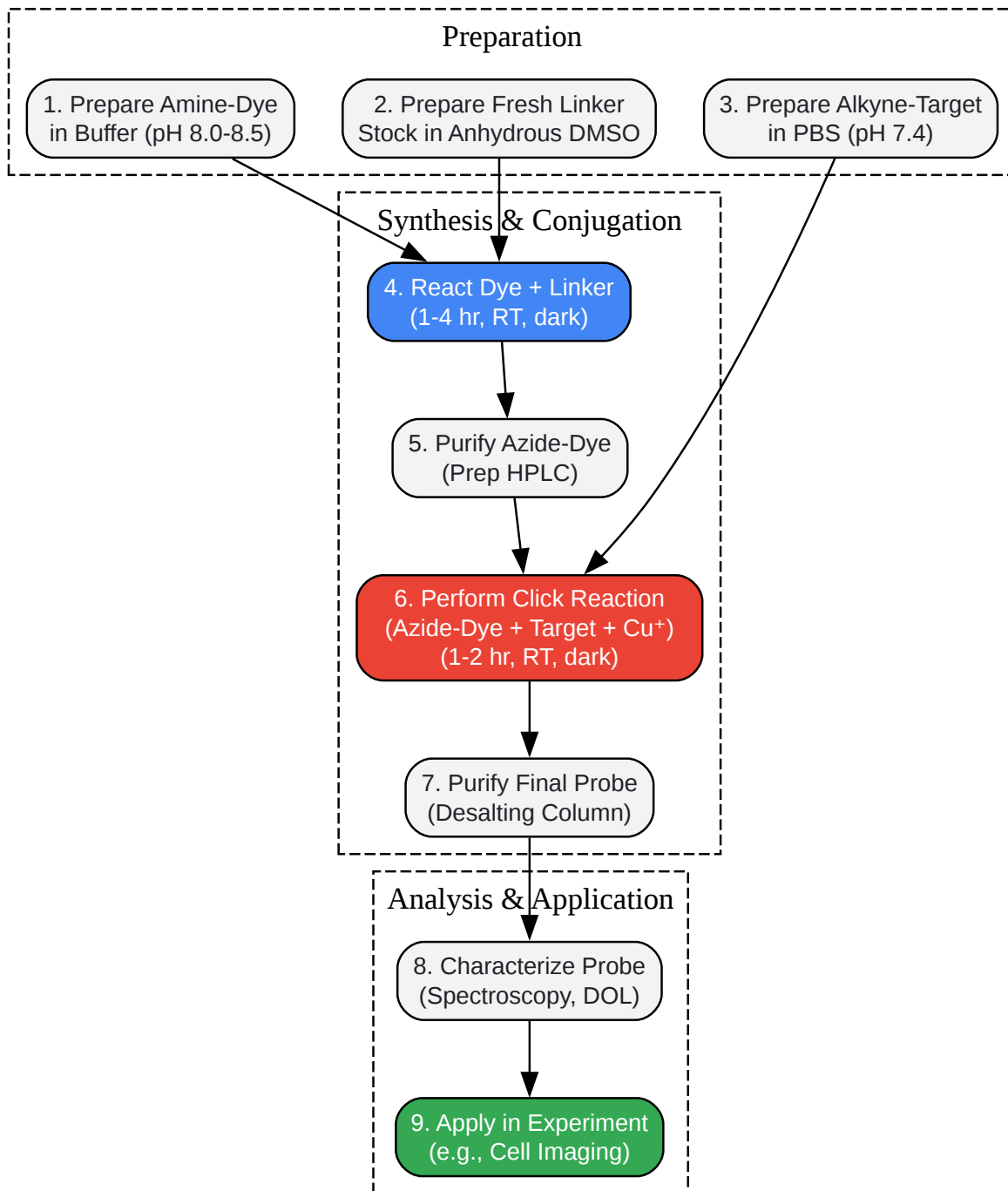
This application note provides a detailed protocol for utilizing **Azido-PEG4-PFP ester** to first create an azide-activated fluorophore and subsequently conjugate it to a target biomolecule for

applications in cellular imaging and analysis.

Principle of Technology

The core methodology involves a two-stage process. First, the amine-reactive PFP ester is conjugated to a fluorescent dye that contains a primary amine. This reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and an azide-functionalized fluorophore.[3] In the second stage, the azide group on the fluorophore is covalently linked to a target molecule (e.g., a protein, peptide, or nucleic acid) containing a complementary alkyne group. This is achieved through a highly efficient and bioorthogonal click chemistry reaction, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][9]





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